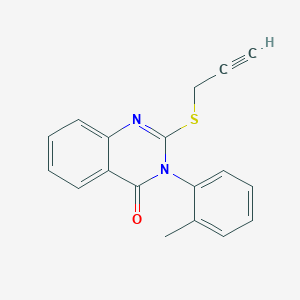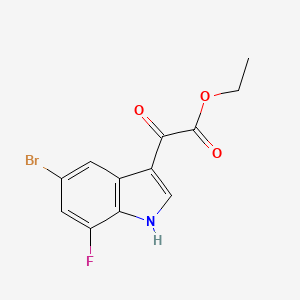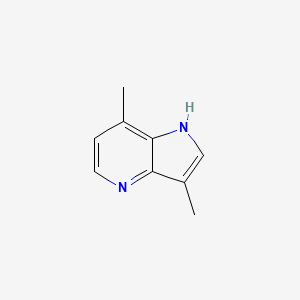![molecular formula C17H18FNO B12277061 [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol](/img/structure/B12277061.png)
[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol: is a chemical compound with a unique structure that includes a diphenylmethyl group, a fluoro-substituted azetidine ring, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is attached through a nucleophilic substitution reaction.
Addition of the Methanol Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It may serve as a probe in biological studies to investigate enzyme activities or receptor interactions.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the diphenylmethyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
[1-(Diphenylmethyl)-3,3-difluoroazetidine]: A similar compound with two fluoro groups instead of one.
Modafinil: A compound with a diphenylmethyl moiety, used as a cognitive enhancer.
Pyrrolidine Derivatives: Compounds with a similar azetidine ring structure, used in various medicinal applications.
Uniqueness:
Fluoro Substitution: The presence of a single fluoro group in [1-(Diphenylmethyl)-3-fluoroazetidin-3-yl]methanol provides unique reactivity and binding properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18FNO |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
(1-benzhydryl-3-fluoroazetidin-3-yl)methanol |
InChI |
InChI=1S/C17H18FNO/c18-17(13-20)11-19(12-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2 |
InChI Key |
SKMTWNVNSUZXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


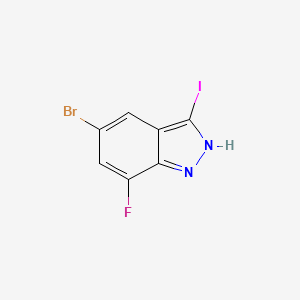


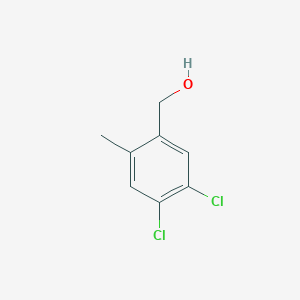
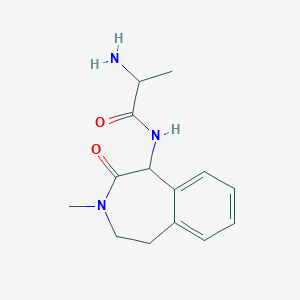
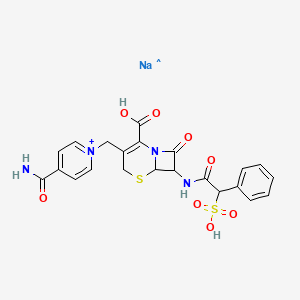


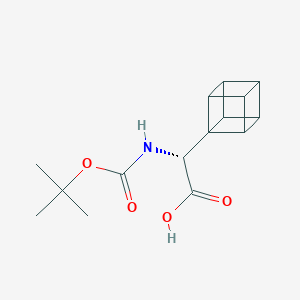

![4-Fluorobicyclo[2.2.1]heptan-1-amine](/img/structure/B12277045.png)
